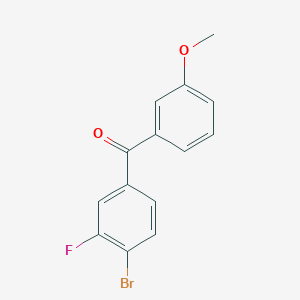

4-Bromo-3-fluoro-3'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-fluoro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 . This compound is used as an organic intermediate .

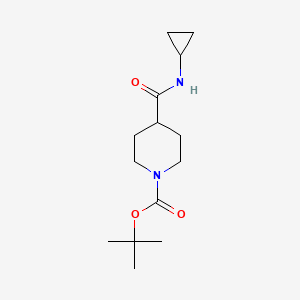

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluoro-3’-methoxybenzophenone consists of a bromo-fluorophenyl group and a methoxyphenyl group connected by a methanone bridge .Physical and Chemical Properties Analysis

4-Bromo-3-fluoro-3’-methoxybenzophenone is a white solid . It has a molecular weight of 309.13 .Scientific Research Applications

Photodynamic Therapy Applications

One significant application of related compounds is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, which share structural similarities with 4-Bromo-3-fluoro-3'-methoxybenzophenone, exhibit remarkable potential as Type II photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This advancement underscores the role of bromo-fluoro-methoxybenzophenone derivatives in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Fluorinated Compound Detection in Environmental Studies

Londry and Fedorak (1993) explored the use of fluorinated compounds, including derivatives of benzophenone, to detect aromatic metabolites in a methanogenic consortium. Their study revealed a pathway for m-cresol degradation involving a novel demethylation step, highlighting the application of fluorinated benzophenone derivatives in elucidating environmental biodegradation processes. This research provides insights into the degradation of aromatic pollutants and the environmental fate of chemical compounds (Londry & Fedorak, 1993).

Advanced Material Synthesis

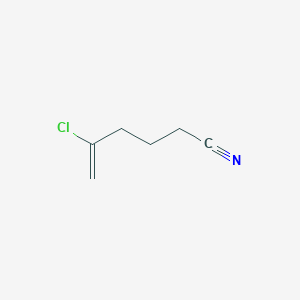

Another application area is in the synthesis of advanced materials. Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes. Although this study does not directly involve this compound, it showcases the complex synthetic routes employed in creating materials with specific functional groups that could be applied in various fields, including pharmaceuticals, agrochemicals, and organic electronics (Chen Bing-he, 2008).

Safety and Hazards

While specific safety and hazard information for 4-Bromo-3-fluoro-3’-methoxybenzophenone is not available, general precautions should be taken while handling it. These include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHOQJWPFZDYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641481 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-75-1 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline](/img/structure/B1345335.png)